7-Bromo-5-methoxyquinoxaline
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Overview
Description
7-Bromo-5-methoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a bromine atom at the 7th position and a methoxy group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxyquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by bromination and methoxylation. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with a dicarbonyl compound (e.g., glyoxal) under acidic conditions to form the quinoxaline core.
Bromination: The quinoxaline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Finally, the brominated quinoxaline undergoes methoxylation using sodium methoxide or another methoxylating agent.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing the yield and purity of the compound. This can involve the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-5-methoxyquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxyquinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoxaline: The parent compound with no substitutions.
5-Methoxyquinoxaline: Similar structure but without the bromine atom.
7-Bromoquinoxaline: Similar structure but without the methoxy group.
Uniqueness: 7-Bromo-5-methoxyquinoxaline is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
7-bromo-5-methoxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGHKNIWEIEFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NC=CN=C12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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